molecular formula C10H7ClFN B2559453 4-Chloro-5-fluoro-6-methylquinoline CAS No. 2503206-62-8

4-Chloro-5-fluoro-6-methylquinoline

Cat. No.: B2559453
CAS No.: 2503206-62-8
M. Wt: 195.62
InChI Key: QEZICQOIYJRSED-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methylquinoline is a quinoline derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the quinoline ring. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Chloro-5-fluoro-6-methylquinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-5-fluoro-6-methylquinoline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential therapeutic effects compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZICQOIYJRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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